

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

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Compound of Interest

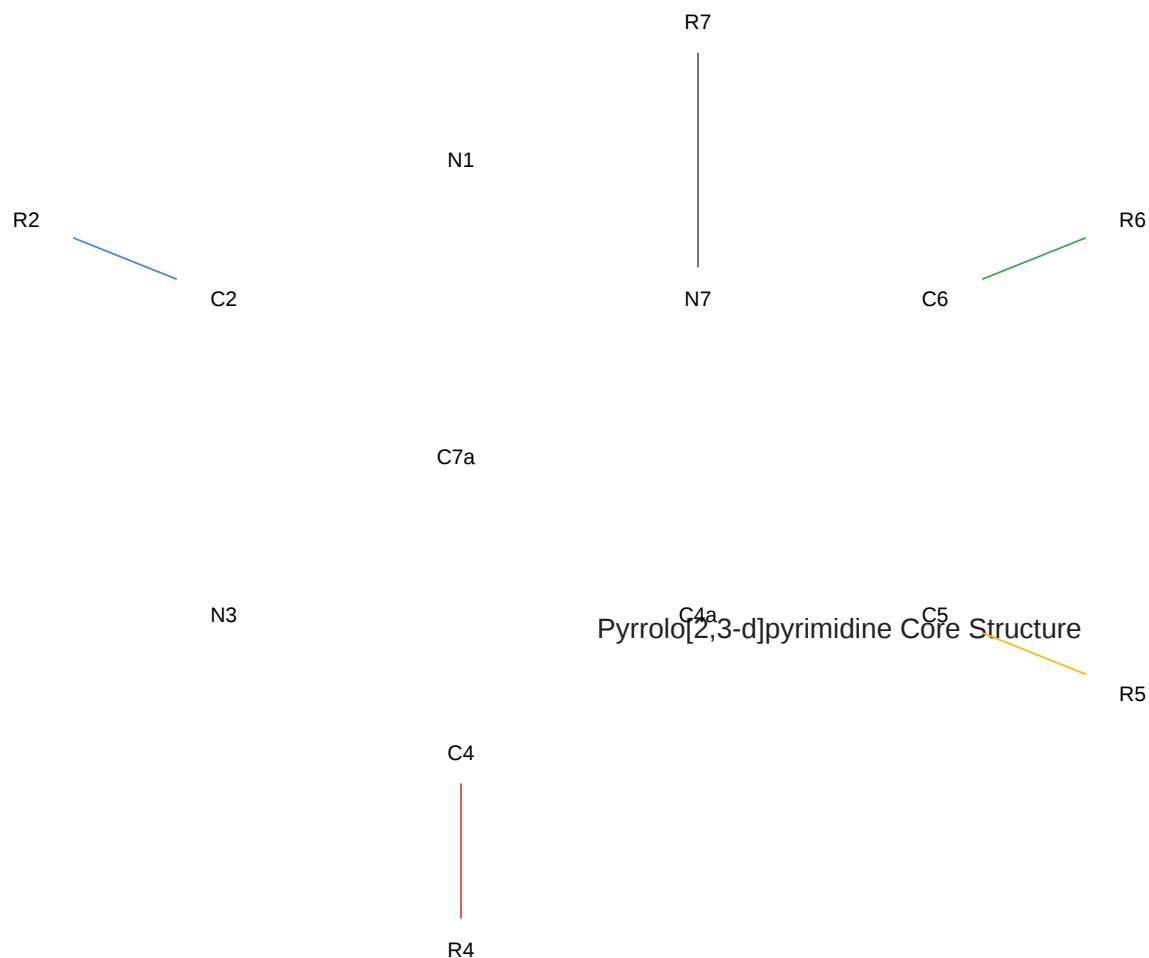
Compound Name: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

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The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a bioisostere of adenine, the fundamental nitrogenous base of ATP.^[1] This structural mimicry allows it to effectively compete with ATP for the binding sites of numerous enzymes, particularly kinases, making it an invaluable scaffold in the design of targeted therapeutics.^[2] Its inherent drug-like properties and synthetic tractability have led to the development of several approved drugs and a multitude of clinical candidates for a wide range of diseases, including cancers and inflammatory disorders.^{[1][3]}

The diverse biological activities of pyrrolo[2,3-d]pyrimidine derivatives stem from the numerous points of substitution on the bicyclic ring system, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.^[2] This guide will explore the chemical space unlocked by these substitutions and the resulting pharmacological implications.



Cyclization of Pyrimidines

e.g., Nitroalkenes, Alkynes

Substituted Pyrrolo[2,3-d]pyrimidines

Substituted_Pyrimidines

Cascade Annulation

6-Aminouracils

Substituted Pyrrolo[2,3-d]pyrimidines

Aurones

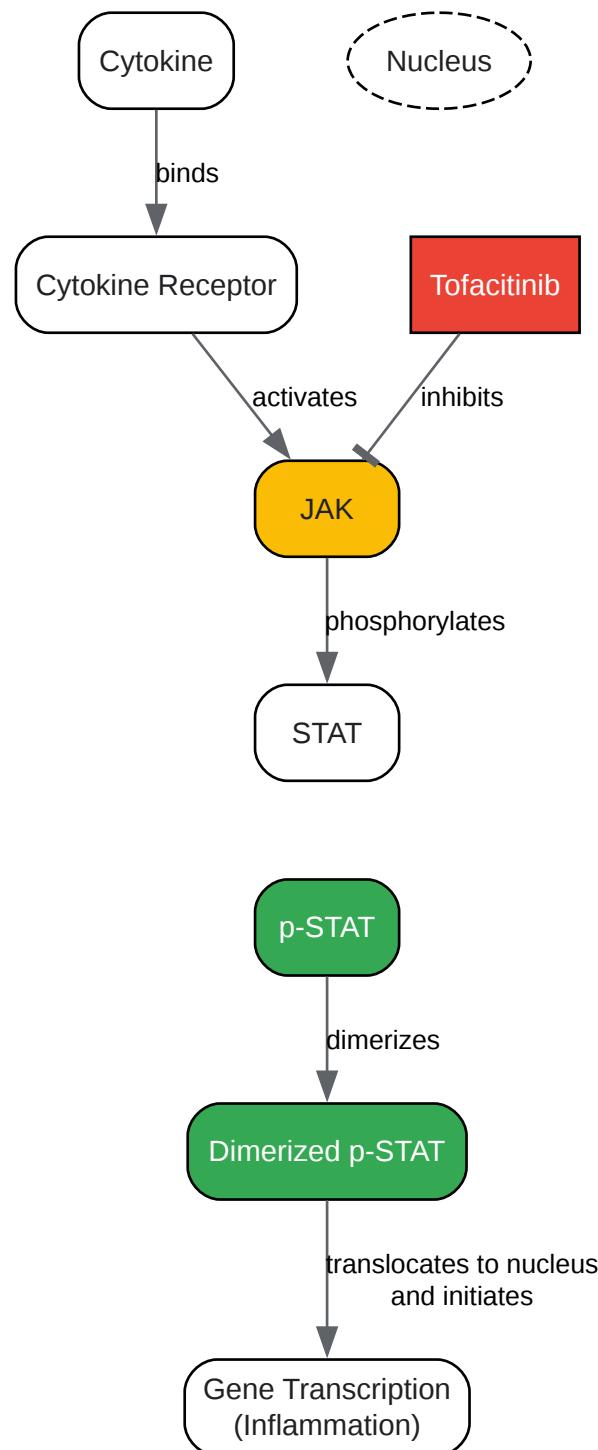
Multi-Component Reactions

Barbituric Acids

6-Aminouracils

Substituted Pyrrolo[2,3-d]pyrimidines

Arylglyoxals



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References

- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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